1-[4-[[3-[4-(Hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]phenyl]imidazolidin-2-one
Description
1-[4-[[3-[4-(Hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]phenyl]imidazolidin-2-one is a complex organic compound that features a piperidine and imidazolidinone moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals
Properties
IUPAC Name |
1-[4-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c26-16-18-7-11-24(12-8-18)20-2-1-10-23(15-20)14-17-3-5-19(6-4-17)25-13-9-22-21(25)27/h3-6,18,20,26H,1-2,7-16H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCENZATXPUCTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)N3CCNC3=O)N4CCC(CC4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[[3-[4-(Hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]phenyl]imidazolidin-2-one involves multiple steps, including the formation of piperidine and imidazolidinone ringsThe final step involves the formation of the imidazolidinone ring through cyclization reactions . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazolidinone ring can be reduced to form a more saturated derivative.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-[[3-[4-(Hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and imidazolidinone moieties may play a role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 1-[4-[[3-[4-(Hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]phenyl]imidazolidin-2-one include other piperidine and imidazolidinone derivatives. These compounds share structural similarities but may differ in their functional groups and overall biological activity. Examples include:
Piperidine derivatives: Known for their pharmacological applications and presence in various drugs.
Imidazolidinone derivatives: Studied for their potential therapeutic effects and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
